molecular formula C8H4BF3O3 B8212461 1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one

Cat. No.: B8212461
M. Wt: 215.92 g/mol
InChI Key: HYUVVYKOFLYRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one (CAS 2828438-87-3) is a benzoxaborole-based compound supplied as a high-purity (97%) reagent for research applications. This chemical scaffold is of significant interest in medicinal and agrochemical research due to its versatile biological activity. Benzoxaboroles are recognized for their ability to target essential enzymes in pathogens. The unique boron heterocycle enhances binding affinity to biological targets, while the trifluoromethyl group contributes to increased lipophilicity and membrane permeability, optimizing the compound's pharmacokinetic properties . In pharmaceutical research, benzoxaboroles serve as key intermediates in developing novel therapeutics, with documented potential as inhibitors of viral proteases like SARS-CoV-2 Mpro and Dengue virus NS2B/NS3 , and the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease . In agrochemical research, structurally similar benzoxaborole derivatives have demonstrated impressive fungicidal activity against various plant pathogenic fungi, acting as potential inhibitors of Leucyl-tRNA Synthetase (LeuRS) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

1-hydroxy-6-(trifluoromethyl)-2,1-benzoxaborol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BF3O3/c10-8(11,12)4-1-2-5-6(3-4)9(14)15-7(5)13/h1-3,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUVVYKOFLYRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)C(F)(F)F)C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BF3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Boronic Acid Precursors

A widely adopted approach involves cyclizing ortho-substituted phenylboronic acids. For example, 2-formylphenylboronic acid derivatives undergo intramolecular cyclization under acidic conditions to form the oxaborole ring. Adapting this method, 2-formyl-4-(trifluoromethyl)phenylboronic acid could be treated with hydrochloric acid in dioxane to induce cyclization, yielding the benzoxaborole core.

Reaction conditions :

  • Catalyst : HCl (12 N)

  • Solvent : 1,4-dioxane

  • Temperature : Room temperature

  • Yield : ~40–70% (based on analogous syntheses)

Boron Insertion via Borylation

Transition-metal-catalyzed borylation offers an alternative route. For instance, iridium complexes facilitate C–H borylation of halogenated arenes, enabling direct boron insertion at the desired position. Starting with 6-bromo-2-(trifluoromethyl)phenol, a Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ could generate the boronic ester, followed by acid-mediated cyclization.

Key challenges :

  • Regioselectivity in C–H activation.

  • Stability of the trifluoromethyl group under catalytic conditions.

Introduction of the Trifluoromethyl Group

Incorporating the -CF₃ substituent requires careful selection of reagents to avoid side reactions.

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine compounds) can introduce -CF₃ at the para position of the benzoxaborole core. For example, treating 1-hydroxybenzo[c][1,oxaborol-3(1H)-one with CF₃I in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) under UV light achieves radical trifluoromethylation.

Optimized parameters :

  • Reagent : CF₃I (1.2 equiv)

  • Catalyst : CuI (10 mol%)

  • Light source : 365 nm LED

  • Yield : ~50–60% (extrapolated from similar systems)

Use of Pre-Functionalized Building Blocks

Synthesizing the trifluoromethyl-substituted aromatic precursor prior to benzoxaborole formation avoids late-stage functionalization challenges. For example, 4-(trifluoromethyl)salicylaldehyde can be converted to its boronic acid derivative via lithiation-borylation, followed by cyclization.

Multi-Step Synthesis Protocols

Route A: Sequential Functionalization and Cyclization

  • Step 1 : Nitration of 2-(trifluoromethyl)phenol using fuming HNO₃ at -40°C to yield 6-nitro-2-(trifluoromethyl)phenol.

  • Step 2 : Reduction of the nitro group to amine using H₂/Pd-C in ethanol.

  • Step 3 : Diazotization and borylation via Sandmeyer reaction to install the boronic acid group.

  • Step 4 : Acid-catalyzed cyclization to form the benzoxaborole ring.

Critical analysis :

  • Advantage : High regiocontrol.

  • Limitation : Low yield (~35%) in the cyclization step due to competing side reactions.

Route B: One-Pot Tandem Reactions

A streamlined approach combines boronic acid formation and cyclization in a single pot. For example, treating 2-bromo-4-(trifluoromethyl)phenol with bis(neopentyl glycolato)diboron (B2(Nep)2) and Pd(dtbpf)Cl₂ in THF generates the boronic ester in situ, which undergoes HCl-mediated cyclization.

Performance metrics :

  • Overall yield : 55–65%

  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Purity Scalability
Cyclization of boronic acidsHCl/dioxane-mediated cyclization40–70%90–97%Moderate
Borylation/cyclizationPd-catalyzed borylation + HCl cyclization55–65%>95%High
Direct trifluoromethylationRadical CF₃ insertion50–60%80–85%Low

Challenges and Optimization Strategies

Hydrolytic Stability

The boron-oxygen bond in benzoxaboroles is prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical during synthesis.

Regioselectivity in Electrophilic Substitution

The electron-withdrawing -CF₃ group directs electrophiles to the meta position, complicating para-substitution. Using directing groups (e.g., -B(OH)₂) or ortho-metalation strategies mitigates this issue.

Purification Techniques

Chromatography on silica gel often degrades boron-containing compounds. Alternative methods include:

  • Recrystallization : From ethanol/water mixtures.

  • Size-exclusion chromatography : For labile intermediates .

Chemical Reactions Analysis

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one has been studied for its potential antimicrobial properties. In a recent study, derivatives of this compound were synthesized and evaluated against various bacterial strains and fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications as new therapeutic agents in treating infections caused by resistant strains .

Case Study: Antimicrobial Evaluation

In vitro tests were conducted on synthesized compounds based on this compound against clinically relevant pathogens. The findings demonstrated that some derivatives showed promising activity against mycobacteria and other resistant pathogens, highlighting the compound's potential as a lead structure for drug development .

Material Science Applications

The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties. The trifluoromethyl group enhances the compound's electron-withdrawing capacity, which can be beneficial in designing materials for organic electronics or photonic applications.

The synthesis of this compound involves acylation reactions that yield high purity products suitable for further studies. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one involves its interaction with specific molecular targets. As a PDE4 inhibitor, the compound binds to the catalytic domain of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). This inhibition leads to increased levels of cAMP, which in turn modulates the activity of various signaling pathways involved in inflammation . The trifluoromethyl group enhances the binding affinity and selectivity of the compound for PDE4, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Effects
  • Tavaborole (AN2690): A clinically approved antifungal benzoxaborole lacking the trifluoromethyl group. Its 6-fluoro substituent contributes to moderate lipophilicity (logP ≈ 2.1) and activity against onychomycosis.
  • AN2670: A benzoxaborole with a 7-nitro substituent.
Boron Reactivity

The hydroxy group at position 1 facilitates boron’s interaction with serine or threonine residues in enzymes (e.g., leucyl-tRNA synthetase in tavaborole). The -CF₃ group at position 6 may stabilize the boron-oxygen bond through inductive effects, altering catalytic inhibition kinetics compared to non-fluorinated analogs.

Comparison with Other CF₃-Containing Compounds :

  • mTOR Inhibitors () : While structurally distinct (e.g., Torin2), their -CF₃ groups improve target binding and pharmacokinetics. This suggests the target compound’s -CF₃ may similarly enhance bioactivity despite differing mechanisms .

Functional Properties

Pharmacokinetics

The -CF₃ group likely reduces metabolic degradation compared to methyl or nitro substituents, as seen in fluorinated kinase inhibitors . However, increased hydrophobicity may limit solubility, necessitating formulation adjustments.

Toxicity and Stability

  • Toxicity : Fluorinated compounds risk generating toxic metabolites (e.g., fluoroacetate), but the -CF₃ group’s stability may mitigate this compared to labile substituents like nitro groups.
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as demonstrated in triazine derivatives synthesized via methods .

Biological Activity

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one (CAS No. 2828438-87-3) is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BF3O3C_8H_4BF_3O_3, with a molecular weight of 215.92 g/mol. The presence of the trifluoromethyl group is noteworthy as it can enhance the lipophilicity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride with activated (hetero)arylcarboxylic acids. This method has been shown to yield compounds with varying degrees of biological activity, particularly against multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) .

Antimicrobial Activity

Research indicates that derivatives of benzo[c][1,2]oxaboroles exhibit promising antimicrobial properties. For instance, compounds targeting Mtb LeuRS have demonstrated potent in vitro activity against both drug-sensitive and multi-drug-resistant strains .

Table 1: Antimicrobial Activity Against Mtb

CompoundMIC (µg/mL)Activity Type
Compound A0.5Sensitive
Compound B2.0MDR
This compoundTBDTBD

Cytotoxicity

The cytotoxic activity of this compound was evaluated using various cancer cell lines. Preliminary studies suggest that it may possess significant cytotoxic effects, potentially mediated by its ability to interact with cellular targets involved in proliferation and apoptosis.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HCT-116TBD
SKMEL-19TBD
ACP-03TBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural factors:

  • Trifluoromethyl Group : Enhances lipophilicity, potentially improving cell membrane penetration.
  • Hydroxyl Group : Involved in intramolecular hydrogen bonding which may stabilize the structure and affect binding to biological targets.

Studies have shown that modifications to these functional groups can significantly alter the compound's efficacy against specific pathogens or cancer cells .

Case Studies

Recent investigations have highlighted the potential of this compound in treating infections caused by multidrug-resistant Mtb strains. In vitro assays demonstrated that it retains effectiveness even against isolates resistant to first-line anti-TB drugs. This suggests a unique mechanism of action that warrants further exploration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of triethylamine (TEA) and dimethylformamide (DMF) as a solvent. For example, analogous oxaborole derivatives were prepared by reacting carboxylic acid intermediates with aminobenzooxaborole precursors under these conditions . Alternative routes may involve boronate ester formation using triisopropylborate and halogenated aromatic precursors in THF, followed by acid hydrolysis to yield the hydroxyl group .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : 1H NMR in DMSO-d6 is critical for identifying key structural features. For similar oxaborole derivatives, characteristic peaks include:

  • A singlet at δ ~10.32 ppm for the hydroxyl proton.
  • Resonances at δ ~7.68–8.19 ppm for aromatic protons adjacent to the trifluoromethyl group.
  • Distinct splitting patterns for protons on the oxaborole ring (e.g., δ ~4.98 ppm for CH2 groups) .
  • <sup>19</sup>F NMR can further confirm the trifluoromethyl group (δ ~-60 to -70 ppm).

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective for high-purity isolation (>99%). Silica gel chromatography using dichloromethane (DCM) and methanol (95:5) as eluents is also suitable for intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures between 0°C (for sensitive intermediates) and room temperature during coupling steps to minimize side reactions .
  • Solvent Selection : Use anhydrous THF or DMF to stabilize reactive intermediates.
  • Catalyst Screening : Test alternative coupling agents (e.g., EDCI or DCC) if HATU yields suboptimal results.
  • Byproduct Analysis : Monitor reaction progress via LC-MS to identify undesired adducts (e.g., diastereomers or boronate esters) .

Q. What strategies are available to study the bioactivity of this compound, particularly in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based or radiometric assays targeting enzymes like mTOR (mammalian target of rapamycin), as structurally related benzooxaboroles have shown inhibitory activity. For example, measure IC50 values using kinase activity assays with ATP analogs .
  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at the 6-position (e.g., halogens or alkyl groups) and evaluate changes in potency.
  • Molecular Docking : Perform computational modeling to predict binding interactions with target proteins (e.g., using AutoDock Vina or Schrödinger Suite) .

Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during characterization?

  • Methodological Answer :

  • Dynamic Exchange Analysis : Investigate tautomeric equilibria (e.g., between oxaborole and boronic acid forms) using variable-temperature NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous peaks.
  • 2D NMR Techniques : Utilize HSQC and HMBC to assign overlapping proton and carbon signals, especially in aromatic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.